5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione
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Overview
Description
5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves the reaction of 5-chloroindole-2,3-dione with 2-(2-methylphenoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may mimic the action of natural hormones or neurotransmitters, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-{[2-(2-methylphenoxy)ethyl]thio}-1H-benzimidazole: Another compound with a similar structure but different functional groups.
4-chloro-2-methylphenoxyacetic acid (MCPA): A related compound used as a herbicide.
Uniqueness
5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is unique due to its specific indole structure combined with the 2-(2-methylphenoxy)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
5-chloro-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C17H14ClNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |
InChI Key |
NNOCAUIZQAEUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
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